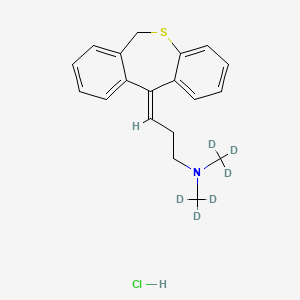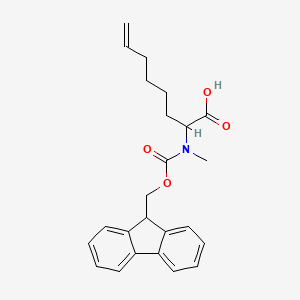
Dothiepin-d6 HCl (N,N-dimethyl-d6) (cis/trans mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dothiepin-d6 HCl (N,N-dimethyl-d6) (cis/trans mixture) is a deuterated form of Dothiepin hydrochloride. Deuterated compounds are those in which hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research and is not intended for human consumption .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dothiepin-d6 HCl involves the deuteration of Dothiepin hydrochloride. The process typically includes the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods: Industrial production of Dothiepin-d6 HCl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions: Dothiepin-d6 HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary amines .
Applications De Recherche Scientifique
Dothiepin-d6 HCl is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
Dothiepin-d6 HCl exerts its effects by inhibiting the reuptake of noradrenaline and serotonin, enhancing noradrenergic and serotonergic neurotransmission. It also acts as a histamine H1-receptor antagonist, contributing to its sedative and anxiolytic properties. The molecular targets include noradrenaline and serotonin transporters, as well as histamine H1 receptors .
Comparaison Avec Des Composés Similaires
Dothiepin hydrochloride: The non-deuterated form of Dothiepin-d6 HCl.
Amitriptyline hydrochloride: Another tricyclic antidepressant with similar pharmacological properties.
Imipramine hydrochloride: A tricyclic antidepressant used for similar therapeutic purposes
Uniqueness: Dothiepin-d6 HCl is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it particularly valuable in studies requiring precise tracking and analysis of metabolic pathways .
Propriétés
Formule moléculaire |
C19H22ClNS |
|---|---|
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;/i1D3,2D3; |
Clé InChI |
XUPZAARQDNSRJB-KOOCDHCZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31)C([2H])([2H])[2H].Cl |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)

![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)




![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)
![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)
![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)


![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)
![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)
